(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Overview
Description
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is a compound that belongs to the class of heterobiaryl phosphines. These compounds are known for their unique structural features and their ability to act as ligands in various catalytic processes. The presence of both isoquinoline and naphthalene moieties in the structure provides this compound with distinct chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane typically involves the coupling of 1-(isoquinolin-1-yl)naphthalen-2-yl triflate with diphenylphosphine. This reaction is usually catalyzed by palladium, and the use of triflate as the coupling partner enables a dynamic process involving isomerization of an arylpalladium intermediate . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halides or triflates for substitution and coupling reactions. The conditions often involve the use of catalysts such as palladium or nickel, and solvents like THF, toluene, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation would yield phosphine oxides, while substitution and coupling reactions would produce various substituted derivatives of the original compound.
Scientific Research Applications
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules. Its unique structure allows for the formation of highly selective catalysts.
Biology: The compound can be used in the development of fluorescent probes for imaging applications due to its ability to form stable complexes with metals.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: It is used in the production of fine chemicals and materials, particularly in processes that require high selectivity and efficiency.
Mechanism of Action
The mechanism by which (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane exerts its effects is primarily through its role as a ligand. It can coordinate with metal centers to form complexes that are active in catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the reactivity and selectivity of the metal center in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane oxide: The oxidized form of the original compound.
This compound sulfide: A sulfur analog of the original compound.
This compound borane: A borane-protected form of the original compound.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of isoquinoline and naphthalene moieties, which provide distinct electronic and steric properties. These features make it particularly effective as a ligand in asymmetric catalysis, offering high selectivity and efficiency in various chemical reactions.
Properties
IUPAC Name |
(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJAIEYASUCCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318345 | |
Record name | (R)-QUINAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149341-34-4, 149245-03-4, 149341-33-3 | |
Record name | (R)-QUINAP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149341-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-QUINAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 149245-03-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 149341-33-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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